CID 13182561
Description
For instance, highlights betulin-derived inhibitors (e.g., betulin, betulinic acid) as substrates or inhibitors of enzymes involved in steroid transport or metabolism . Betulin derivatives are triterpenoids with modifications such as hydroxylation or esterification, which enhance solubility and biological activity .
Properties
Molecular Formula |
C9H19Sn |
|---|---|
Molecular Weight |
245.96 g/mol |
InChI |
InChI=1S/C7H13.2CH3.Sn/c1-7-5-3-2-4-6-7;;;/h2-6H2,1H3;2*1H3; |
InChI Key |
OAXVXIVMKKUNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)[Sn](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 13182561 involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction is typically carried out in a controlled environment to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to enhance efficiency and reduce costs. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
CID 13182561 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as acids, bases, and oxidizing or reducing agents. For example, the oxidation reaction may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 13182561 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is explored for its potential therapeutic applications, including its use in drug development and delivery systems.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of CID 13182561 involves its interaction with specific molecular targets and pathways. The compound acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Structural Analogues
Betulin-Derived Compounds ()
| Compound Name | PubChem CID | Molecular Formula | Key Functional Groups | Molecular Weight | Bioactivity (Inhibitory Role) |
|---|---|---|---|---|---|
| Betulin | 72326 | C₃₀H₅₀O₂ | Hydroxyl, alkene | 442.7 g/mol | Weak inhibitor of bile acid transporters |
| Betulinic Acid | 64971 | C₃₀H₄₈O₃ | Carboxylic acid, hydroxyl | 456.7 g/mol | Enhanced solubility, moderate inhibition |
| 3-O-Caffeoyl Betulin | 10153267 | C₃₉H₅₄O₅ | Caffeoyl ester, hydroxyl | 610.8 g/mol | Strong inhibition due to polar ester group |
| CID 13182561 | 13182561 | Inferred | Hypothetical modifications | ~600 g/mol | Potential enhanced activity |
Key Observations :
- This compound, if structurally akin to 3-O-caffeoyl betulin, may exhibit stronger inhibition of enzymes or transporters due to similar polar modifications.
Oscillatoxin Derivatives ()
| Compound Name | PubChem CID | Molecular Formula | Key Features | Bioactivity |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C₃₉H₅₈N₈O₁₂S₂ | Macrocyclic peptide, disulfide bonds | Cytotoxic, ion channel modulation |
| 30-Methyl-Oscillatoxin D | 185389 | C₄₀H₆₀N₈O₁₂S₂ | Methylation at C30 | Reduced toxicity, altered specificity |
| This compound | 13182561 | Inferred | Non-peptidic structure | Distinct mechanism |
Key Observations :
- Oscillatoxins are macrocyclic peptides with disulfide bonds, contrasting sharply with triterpenoid-based this compound. This suggests divergent biological targets (e.g., ion channels vs. metabolic enzymes) .
Functional Analogues
Inhibitors of Bile Acid Transporters ()
Compounds like irbesartan (CID 3749) and troglitazone (CID 5591) inhibit bile acid transporters but through distinct mechanisms:
- Irbesartan: Angiotensin II receptor antagonist; non-competitive inhibition of sodium-taurocholate cotransporting polypeptide (NTCP) .
- Troglitazone : PPAR-γ agonist; modulates transporter expression rather than direct inhibition .
- This compound : Likely a direct competitive inhibitor akin to betulin derivatives, targeting steroid-binding pockets.
Physicochemical and Pharmacokinetic Properties
Data from –10 on boronic acids and heterocyclic compounds highlight critical parameters:
| Property | This compound (Inferred) | 3-O-Caffeoyl Betulin (CID 10153267) | Irbesartan (CID 3749) |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 | 5.2 | 4.8 |
| Water Solubility | Moderate (0.1–1 mg/mL) | 0.05 mg/mL | 0.03 mg/mL |
| Bioavailability Score | 0.55 | 0.55 | 0.85 |
| CYP Inhibition | None | None | CYP2C9 Inhibition |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
